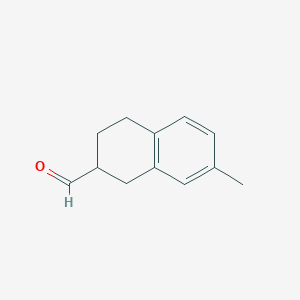![molecular formula C14H21BrO B13161390 {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene is an organic compound with the molecular formula C14H21BrO It is characterized by a benzene ring substituted with a bromine atom and a 4,4-dimethylpentyl group linked through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene typically involves the following steps:
Bromination: The starting material, 4,4-dimethylpentanol, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromo-4,4-dimethylpentanol.
Etherification: The brominated product is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of {[(5-Iodo-4,4-dimethylpentyl)oxy]methyl}benzene.
Oxidation: Formation of 4,4-dimethylpentanoic acid or 4,4-dimethylpentanone.
Reduction: Formation of {[(4,4-dimethylpentyl)oxy]methyl}benzene.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated organic compounds on biological systems.
Medicine
Drug Development: It is explored as a potential lead compound in the development of new drugs due to its unique structural properties.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene
- {[(5-Iodo-4,4-dimethylpentyl)oxy]methyl}benzene
- {[(5-Fluoro-4,4-dimethylpentyl)oxy]methyl}benzene
Uniqueness
{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H21BrO |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
(5-bromo-4,4-dimethylpentoxy)methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,12-15)9-6-10-16-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 |
Clé InChI |
YJVJJUIVKVCCNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCOCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


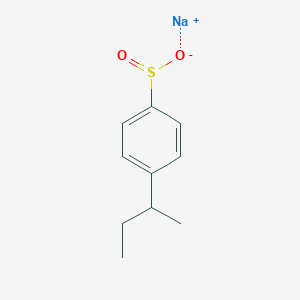
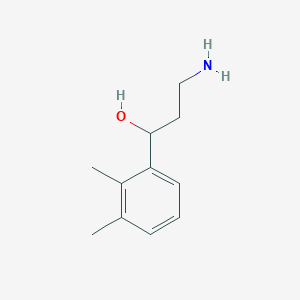
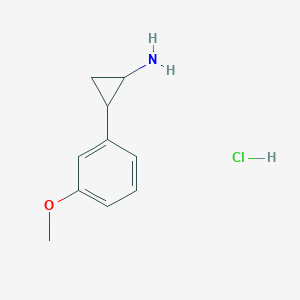
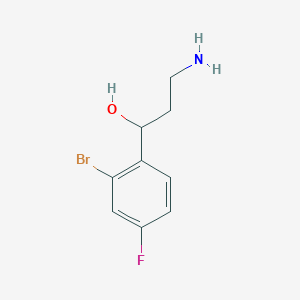


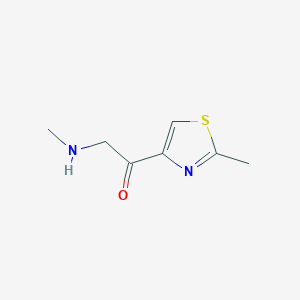
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
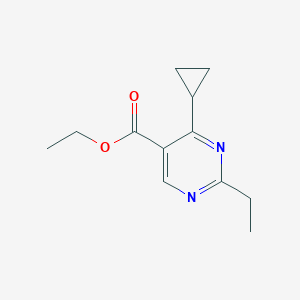

![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)
![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)

